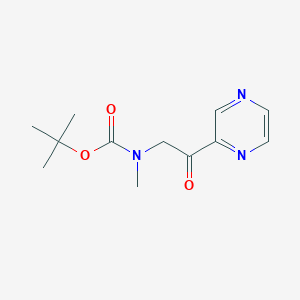
Tert-Butyl (1-(pyrazin-2-yl)ethanon-2-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, and a pyrazinyl moiety
Vorbereitungsmethoden
The synthesis of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with a pyrazinyl-substituted aldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The pyrazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl methyl (2-oxoethyl)carbamate: This compound has a similar structure but lacks the pyrazinyl moiety, which may result in different biological activities and applications.
N-Boc-ethanolamine: Another related compound, which has a tert-butyl carbamate group but differs in its overall structure and functional groups.
These comparisons highlight the uniqueness of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate, particularly its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H17N3O3 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15(4)8-10(16)9-7-13-5-6-14-9/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
QACMUYSCCINTCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


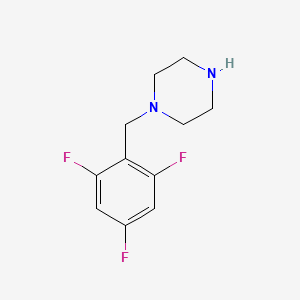

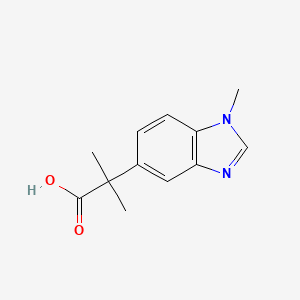
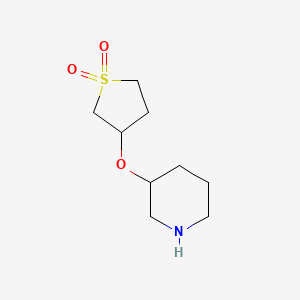
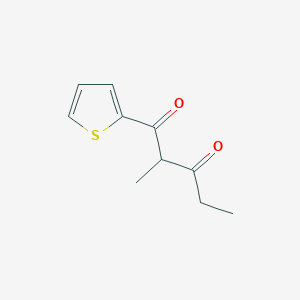
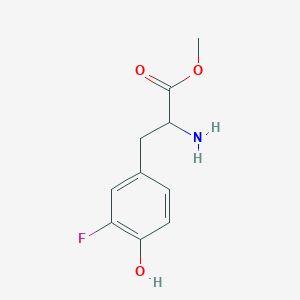
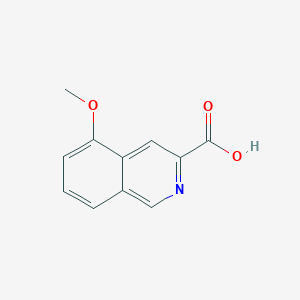
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
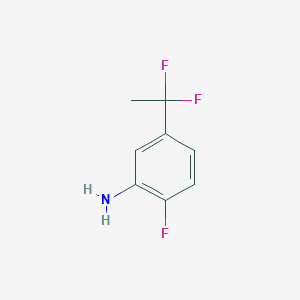
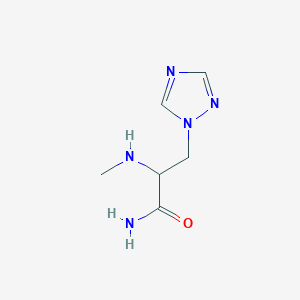
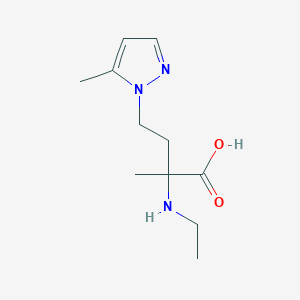
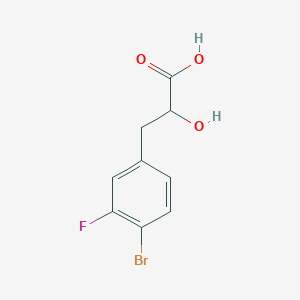
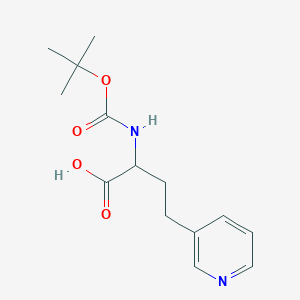
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride](/img/structure/B13630624.png)
